3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole
描述
属性
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(13-14-8)6-15-3-1-2-4-15/h5H,1-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWMHWGSCYKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of Mannich reaction, where a pyrazole is reacted with formaldehyde and pyrrolidine to introduce the pyrrolidinylmethyl group. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazole derivatives.
科学研究应用
3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The pyrrolidinylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence its lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and physicochemical properties of 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole and related compounds:
*Calculated based on structural data.
Key Structural and Functional Differences
Substituent Effects
- Pyrrolidine vs. Aromatic Groups: The target compound’s pyrrolidin-1-ylmethyl group at position 3 provides a basic nitrogen, improving aqueous solubility compared to analogs with aromatic (e.g., 4-chlorophenyl in ) or non-polar substituents. However, bulky aryl groups in compounds like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-1H-pyrazole may enhance membrane permeability due to increased lipophilicity .
- Trifluoromethyl (CF₃) : A consistent feature across all compounds, the CF₃ group at position 3 or 5 stabilizes the pyrazole ring via electron-withdrawal and resists oxidative metabolism .
生物活性
3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : CHFN
- Molecular Weight : 219.21 g/mol
- CAS Number : 2093512-19-5
- Density : 1.343 g/cm³
- Boiling Point : 278.4 °C (predicted) .
The biological activity of 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole is primarily attributed to its interaction with various molecular targets involved in inflammatory and pain pathways. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins .
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole nucleus exhibit potent anti-inflammatory effects. For instance, studies have shown that derivatives similar to 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole can significantly reduce edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that pyrazole derivatives exhibited moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL .
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has shown potential as an analgesic agent in preclinical models. The mechanism likely involves the modulation of pain pathways through COX inhibition and possibly other pathways related to neurotransmitter release .
Case Studies
常见问题
Q. What are the optimal synthetic routes for preparing 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole, and what intermediates are critical?
- Methodology : The compound can be synthesized via multi-step protocols. A common approach involves: (i) Condensation of trifluoromethyl-substituted pyrazole precursors with pyrrolidine derivatives using reductive amination or alkylation. (ii) Key intermediates include 3-bromo-5-(trifluoromethyl)-1H-pyrazole (bromination at the 3-position) and 3-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole (for subsequent nucleophilic substitution with pyrrolidine) . (iii) Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high yields (>90%) and purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyrrolidinyl-methyl group (δ ~2.5–3.5 ppm for N–CH2–) and trifluoromethyl (δ ~110–120 ppm in 13C) .
- IR Spectroscopy : Confirm N–H (pyrazole) at ~3200 cm⁻¹ and C–F stretches (1100–1250 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and confirms substituent positions .
Q. How does the pyrrolidinylmethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- The pyrrolidinyl group acts as an electron-donating substituent, enhancing reactivity in Sonogashira couplings (e.g., with alkynes) or Suzuki-Miyaura reactions (with aryl boronic acids).
- Example: Reaction with iodobenzene under Pd(PPh3)4 catalysis yields biaryl derivatives, with yields >70% .
Advanced Research Questions
Q. What strategies are effective for synthesizing hybrid heterocyclic systems (e.g., triazole-pyrazole hybrids) from this compound?
- Methodology :
- Click Chemistry : React 3-azidomethyl derivatives with terminal alkynes (e.g., ethynylbenzene) using Cu(I) catalysts to form 1,2,3-triazole hybrids.
- Example: A THF/H2O solvent system at 50°C for 16 hours achieves ~60% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted reagents .
Q. How can molecular docking studies predict the binding affinity of this compound to therapeutic targets (e.g., Factor Xa)?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite to model interactions.
- Key parameters:
(i) Trifluoromethyl group enhances hydrophobic binding in enzyme pockets.
(ii) Pyrrolidinylmethyl improves solubility and membrane permeability. - Validation: Compare docking scores (e.g., ΔG ≈ −9.5 kcal/mol) with known inhibitors like razaxaban .
Q. What experimental and computational approaches resolve tautomeric ambiguity in this compound?
- Methodology :
- Dynamic NMR : Monitor proton exchanges in DMSO-d6 to identify tautomers (e.g., 1H vs. 2H-pyrazole forms).
- DFT Calculations : Compare theoretical 13C NMR shifts with experimental data to assign tautomeric dominance .
- Single-Crystal XRD : Resolves coexisting tautomers in the same crystal lattice, as seen in fluorophenyl-pyrazole analogs .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Substituent Variation : Replace pyrrolidine with piperidine or morpholine to modulate lipophilicity (logP) and bioavailability.
- Enzyme Assays : Test inhibitory activity against targets (e.g., Factor Xa) using fluorogenic substrates. IC50 values <10 nM indicate high potency .
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% free fraction) and metabolic stability in liver microsomes .
Q. What role does the trifluoromethyl group play in enhancing metabolic stability and target selectivity?
- Methodology :
- Comparative SAR : Synthesize analogs with –CF3 replaced by –CH3 or –Cl.
- In Vitro Assays : The –CF3 group reduces oxidative metabolism (CYP450), confirmed via LC-MS analysis of hepatic metabolites.
- Selectivity Screening : –CF3 improves selectivity (>100-fold) for Factor Xa over trypsin-like proteases .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
